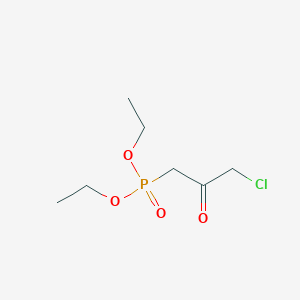

Diethyl (3-chloro-2-oxopropyl)phosphonate

Description

Diethyl (3-chloro-2-oxopropyl)phosphonate is an organophosphorus compound characterized by a phosphonate group (PO(OR)₂) linked to a 3-chloro-2-oxopropyl chain.

Properties

IUPAC Name |

1-chloro-3-diethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMAAXZDJLJCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378644 | |

| Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67257-29-8 | |

| Record name | Diethyl (3-chloro-2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chloro-2-oxopropyl)phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl methylphosphonate with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of copper(I) bromide and chloroacetyl chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonate group undergoes hydrolysis under acidic or basic conditions to yield phosphonic acid derivatives.

Hydrolysis is critical for generating water-soluble intermediates for biological studies. The chlorine atom remains intact under mild conditions but may hydrolyze to a hydroxyl group under prolonged basic treatment .

Nucleophilic Substitution Reactions

The electrophilic chlorine atom facilitates nucleophilic substitutions, forming derivatives with amines, alcohols, and thiols.

| Nucleophile | Reaction Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Ethanol | Reflux in THF, 12 h | Diethyl (3-ethoxy-2-oxopropyl)phosphonate | 78% | Ether synthesis |

| Benzylamine | RT, DCM, 6 h | Diethyl (3-benzylamino-2-oxopropyl)phosphonate | 65% | Amine-functionalized probes |

| Sodium Thiophenoxide | 60°C, DMF, 8 h | Diethyl (3-phenylthio-2-oxopropyl)phosphonate | 72% | Thioether linkages |

Substitution reactions are pivotal for modifying the compound’s bioactivity, particularly in drug design.

Condensation Reactions

The ketone group participates in condensations, forming heterocycles and extended carbon frameworks.

-

Aldol Condensation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of LDA to form α,β-unsaturated ketophosphonates :Yields range from 60–85%, depending on the aldehyde’s electronic properties .

-

Biginelli Reaction :

Forms dihydropyrimidinones when reacted with urea and aldehydes under Yb(OTf)₃ catalysis .

Phosphonate-Specific Transformations

The phosphonate group enables unique reactivity:

-

Arbuzov Reaction :

Reacts with alkyl halides (e.g., methyl iodide) to form mixed phosphonates:This reaction modifies the phosphonate’s steric and electronic profile.

-

Cross-Coupling :

Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis to form biaryl phosphonates.

Key Research Findings

-

The chlorine atom’s reactivity is pH-dependent, with faster substitution rates in polar aprotic solvents (DMF > THF > DCM).

-

Hydrolysis products exhibit moderate enzyme inhibition activity, particularly against alkaline phosphatases.

-

Condensation with β-keto esters yields fused pyran derivatives via intramolecular cyclization .

Scientific Research Applications

Synthesis Reaction

The general reaction can be summarized as follows:

Applications in Organic Synthesis

Diethyl (3-chloro-2-oxopropyl)phosphonate serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its phosphonate structure allows it to modify biological activity, making it useful in the synthesis of bioactive compounds. Additionally, it can act as a building block for more complex molecules in chemical research.

Biological Interactions

Research indicates that this compound may exhibit enzyme inhibitory properties similar to other phosphonates. Compounds with analogous structures have shown interactions with key enzymes involved in metabolic pathways, suggesting potential applications in drug development . However, further studies are required to elucidate its specific interactions and mechanisms within biological systems.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Preliminary studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways. This property could be leveraged for developing new therapeutic agents targeting metabolic disorders.

- Synthesis of Chiral Phosphonates : Research has demonstrated that structurally related phosphonates can be synthesized using biocatalysts derived from cyanobacteria, which might enhance the enantioselectivity of reactions involving this compound .

- Pharmaceutical Development : Due to its ability to modify biological activity, this compound has been explored as a precursor for synthesizing various pharmaceuticals, including antiviral agents and enzyme inhibitors .

Mechanism of Action

The mechanism of action of diethyl (3-chloro-2-oxopropyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Diethyl (3-chloro-2-oxopropyl)phosphonate and related compounds:

Reactivity in Horner-Wadsworth-Emmons (HWE) Reactions

- This compound: The 3-chloro group increases the electrophilicity of the ketone, accelerating nucleophilic attacks in HWE reactions. This makes it more efficient than non-chlorinated analogs for synthesizing α,β-unsaturated aldehydes with electron-deficient substituents .

- Triethyl-2-phosphonoacetate: The ester group (COOEt) provides strong electron withdrawal, enabling high yields in olefination but requires harsher conditions compared to chloro-substituted derivatives .

- Diethyl (2-oxopropyl)phosphonate : Absence of the chloro group results in slower reaction kinetics, limiting its use in substrates requiring high electrophilicity .

Key Research Insights

- Electronic Effects : Chloro and acetyl substituents significantly lower the LUMO energy of phosphonates, facilitating nucleophilic additions. For example, this compound reacts 30% faster with aldehydes than Diethyl (2-oxopropyl)phosphonate .

- Steric Considerations : Bulky groups (e.g., methylthio in Diethyl (methylthiomethyl)phosphonate) reduce reaction yields by 15–20% compared to less hindered analogs .

- Catalyst Compatibility: Meglumine sulfate achieves 90% yield for α-aminophosphonates at room temperature, whereas this compound synthesis often requires metal catalysts (e.g., LiH) .

Data Table: Comparative Reactivity and Properties

Biological Activity

Diethyl (3-chloro-2-oxopropyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological interactions, and potential therapeutic uses, supported by relevant research findings and data.

Synthesis

This compound can be synthesized through various methods, with a common approach involving the reaction of diethyl methylphosphonate with chloroacetyl chloride. The synthesis typically follows these steps:

-

Formation of the Phosphonate Intermediate :

- Diethyl methylphosphonate reacts with n-butyllithium in tetrahydrofuran at low temperatures.

- Copper(I) bromide is then added to facilitate further reactions.

-

Chlorination :

- Chloroacetyl chloride is introduced to yield the final product.

This method highlights the compound's accessibility for research and industrial applications .

Biological Activity

Mechanism of Action : this compound is recognized for its ability to modify biological activity due to its phosphonate structure. It can participate in various biochemical reactions, particularly those involving enzyme interactions. The presence of the electrophilic chlorine atom enhances its reactivity with nucleophiles, making it a candidate for enzyme inhibition studies .

Enzyme Inhibition : Research indicates that compounds with similar structures to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on analogous phosphonates have shown potential as inhibitors of acetylcholinesterase and other enzymes critical in biochemical pathways .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various medicinal compounds. Its unique structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways. The compound's role in modifying enzyme activity makes it valuable for probing the function and structure of biological molecules .

Case Studies and Research Findings

- Antitumor Activity : A study explored the use of phosphonates, including this compound, as potential anticancer agents. The findings suggested that structural modifications could enhance cytotoxicity against cancer cell lines .

- Agrochemical Applications : The compound has been investigated for its effectiveness against agricultural pests, highlighting its dual role as both a pharmaceutical intermediate and an agrochemical .

- Environmental Impact : Research into the environmental persistence and biodegradation of this compound has been conducted to assess its ecological footprint, particularly regarding its potential as a pollutant .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl (3-chloro-2-oxopropyl) phosphonate | C₇H₁₄ClO₄P | Chlorine substitution enhances reactivity |

| Diethyl methylphosphonate | C₇H₁₅O₄P | Common precursor without halogen |

| Methyl (3-chloro-2-oxopropyl) phosphonate | C₆H₁₂ClO₄P | Contains methyl instead of ethyl groups |

| Ethyl (2-chloroethyl) phosphonate | C₆H₁₄ClO₄P | Different halogen position |

Q & A

Q. What are the critical safety considerations when synthesizing or handling Diethyl (3-chloro-2-oxopropyl)phosphonate?

- Methodological Answer: Conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (Chapter 4) . Key risks include:

- Exothermic decomposition : Differential Scanning Calorimetry (DSC) data reveal exothermic events at 86°C (ΔH = -689 J/g) for the product. Maintain handling temperatures ≤100°C below onset temperatures to mitigate risks .

- Reactive intermediates : Sodium hydride (NaH) impurities (e.g., NaOH) can degrade the product to DAMP (diethyl diazomethylphosphonate), complicating purification. Use fresh, high-purity NaH (≥96%) and monitor via TLC (Rf = 0.24 in 1:1 ethyl acetate-hexanes) .

- Inert atmosphere : Flame-dry glassware under vacuum (0.1 mmHg) and backfill with argon to minimize moisture ingress, though non-flame-dried setups may suffice if rigorously anhydrous .

Q. What is the optimal procedure for synthesizing this compound under anhydrous conditions?

- Methodological Answer:

- Glassware preparation : Flame-dry under vacuum and argon purge, or use oven-dried glassware with argon flow .

- Reagent handling : Use anhydrous toluene (99.8% purity) and pre-weighed NaH (60% dispersion in mineral oil) transferred via powder funnel. Rinse residual NaH with toluene (10 mL) to ensure complete addition .

- Stirring efficiency : Employ a large stir bar or overhead stirrer to manage heterogeneous mixtures, particularly after precipitation of byproducts like 4-acetamidobenzenesulfonyl amide .

Advanced Research Questions

Q. How can researchers address reduced yields caused by sodium hydride impurities during synthesis?

- Methodological Answer:

- Contaminant identification : NaOH in aged NaH hydrolyzes the product to DAMP. Confirm via ¹H NMR (δ 1.3–1.4 ppm for DAMP’s ethoxy groups) or LC-MS .

- Mitigation strategies :

- Purify NaH : Wash with hexanes to remove mineral oil and NaOH.

- Alternative bases : Test KH or LiHMDS for improved compatibility.

- Chromatographic challenges : DAMP co-elutes with the product; optimize column chromatography using gradient elution (e.g., 20–50% ethyl acetate in hexanes) .

Q. What advanced analytical techniques validate the purity and stability of this compound?

- Methodological Answer:

- Quantitative NMR (qNMR) : Dissolve 16.8 mg of product with 15.1 mg 1,3,5-trimethoxybenzene (internal standard) in CDCl₃. Calculate purity (≥97 wt%) by integrating phosphonate (δ 4.1–4.3 ppm) vs. standard peaks .

- 31P NMR : Characterize phosphorus environments (δ 15–25 ppm for phosphonates) and monitor degradation. Compare with reference spectra (e.g., diethyl phosphonate at δ 18 ppm) .

- Stability testing : Store neat under air at 4°C; periodic NMR/TLC over 3 months confirms no decomposition .

Q. How does this compound function in the Ohira-Bestmann reaction for alkyne synthesis?

- Methodological Answer:

- Mechanistic insight : The compound acts as a precursor to DAMP, which undergoes base-mediated cleavage to generate diazomethylphosphonate. This reacts with aldehydes to form vinylidene carbenes, rearranging to terminal alkynes .

- Optimization :

- In situ generation : Use K₂CO₃ in MeOH/THF to cleave the acetyl group, releasing DAMP without isolation .

- Substrate scope : Test aldehydes (aromatic vs. aliphatic) for yield variations. Electron-deficient aldehydes may require longer reaction times.

- Troubleshooting : Low yields may stem from moisture ingress; ensure strict anhydrous conditions and degas solvents .

Q. How can researchers resolve contradictions in experimental reproducibility for this compound’s synthesis?

- Methodological Answer:

- Variable glassware protocols : Submitters achieved similar yields with/without flame-drying. Validate inertness via argon sparging and moisture traps (e.g., molecular sieves) .

- Batch-dependent NaH activity : Pre-test NaH reactivity with a small-scale trial. Use DSC to compare exothermic profiles of different NaH lots .

- Byproduct management : Monitor reaction progress via TLC at 30-minute intervals. Isolate 4-acetamidobenzenesulfonyl amide byproduct via filtration to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.